2-Bromo-6-chloro-3-(trifluoromethoxy)aniline
Description
Properties
IUPAC Name |
2-bromo-6-chloro-3-(trifluoromethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF3NO/c8-5-4(14-7(10,11)12)2-1-3(9)6(5)13/h1-2H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIOKKCQSHAVXBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1OC(F)(F)F)Br)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation and Functional Group Installation
- Halogenation: Bromination and chlorination of aniline derivatives are typically achieved by selective electrophilic aromatic substitution using bromine and chlorine sources under controlled conditions to avoid over-substitution or unwanted side reactions.
- Trifluoromethoxy Group Introduction: The trifluoromethoxy substituent is introduced via nucleophilic aromatic substitution or by using trifluoromethoxylation reagents such as trifluoromethyl hypofluorite or via copper-catalyzed trifluoromethoxylation of aryl halides.
Example Synthetic Route (Inferred from Related Compounds)
While direct literature on 2-bromo-6-chloro-3-(trifluoromethoxy)aniline preparation is limited, analogous methods for related halogenated trifluoromethyl or trifluoromethoxy anilines provide a foundation:
- Starting from an appropriately substituted aniline (e.g., o-chloroaniline or o-bromoaniline), the trifluoromethoxy group can be introduced via copper-mediated trifluoromethoxylation.
- Bromination or chlorination can be performed either before or after trifluoromethoxylation depending on reactivity and regioselectivity.
- Protection of the amino group (e.g., acetylation) may be used to direct halogenation and avoid side reactions.
- Purification by recrystallization or chromatography ensures high purity.
Industrial Scale Preparation Insights (From Patent Data)
Although patents primarily describe related compounds such as 2-bromo-6-fluoroaniline, the methodology can be adapted for the chloro and trifluoromethoxy analog:
- Acetylation of aniline: Reaction of o-substituted aniline with acetyl chloride in dichloromethane at 0–5 °C with triethylamine as base.
- Sulfonation and subsequent amination: Treatment with chlorosulfonic acid followed by ammonia water to introduce amino functionality and facilitate substitution.
- Temperature control: Critical throughout to maintain selectivity and yield.
- Workup: Includes aqueous washes, drying over anhydrous sodium sulfate, and filtration.
- Purity and yield: Typical yields range from 49.5% to 73.4% with purities above 79%, depending on reaction scale and conditions.
Data Table Summarizing Preparation Parameters
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| Acetylation of o-substituted aniline | o-substituted aniline, acetyl chloride, triethylamine, dichloromethane | 0–5 (addition), RT (stirring) | 1–8 | N/A | N/A | Protects amino group for selective halogenation |
| Halogenation (bromination/chlorination) | Bromine/chlorine source, possibly catalyzed or via electrophilic substitution | 0–20 | Several h | N/A | N/A | Controlled to avoid over-substitution |
| Trifluoromethoxylation | Copper-mediated trifluoromethoxylation reagents | 70–75 | 3–5 | N/A | N/A | Introduces -OCF3 group at meta position |
| Workup and purification | Aqueous washes, drying, filtration, recrystallization | Ambient | N/A | 49.5–73.4 | 79–98.6 | Final isolation of product |
Research Findings and Analytical Data
- Boiling Point: Approximately 72 °C at 0.2 mmHg (reported for related trifluoromethyl anilines) indicating volatility under reduced pressure.
- Melting Point: Around 29–32 °C, consistent with crystalline solid forms.
- Molecular Weight: Approximately 274.47 g/mol for related trifluoromethyl derivatives; trifluoromethoxy substitution slightly alters this.
- Purity: Achievable purity ranges from 79% to over 98% depending on purification method.
- Analytical Monitoring: Thin-layer chromatography (TLC) and NMR spectroscopy (¹H, ¹⁹F) are used to monitor reaction progress and confirm substitution patterns.
Summary and Expert Notes
- The preparation of this compound is a multi-step process requiring precise control of reaction conditions to install halogen and trifluoromethoxy substituents regioselectively.
- Protection of the amino group and controlled halogenation are critical to avoid side reactions.
- Copper-catalyzed trifluoromethoxylation is a modern and effective method for introducing the trifluoromethoxy group.
- Industrial processes emphasize temperature control, reaction monitoring by TLC, and careful workup to maximize yield and purity.
- While direct literature on this exact compound is scarce, methods for closely related compounds provide a reliable synthetic framework.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-chloro-3-(trifluoromethoxy)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidation reactions may involve agents like potassium permanganate or hydrogen peroxide.
Reducing Agents: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium catalysts are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of aniline derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C7H4BrClF3NO
- Molecular Weight : 271.47 g/mol
- Structure : The compound features a benzene ring substituted with bromine, chlorine, and a trifluoromethoxy group, which contributes to its unique reactivity and stability.
Organic Synthesis
2-Bromo-6-chloro-3-(trifluoromethoxy)aniline serves as an important intermediate in the synthesis of more complex organic molecules. Its halogen substituents allow for various substitution reactions, making it useful in the development of pharmaceuticals and agrochemicals.
- Reactions :
- Nucleophilic Substitution : The bromine and chlorine atoms can be replaced by other nucleophiles.
- Coupling Reactions : It can participate in cross-coupling reactions like Suzuki-Miyaura coupling, which is vital for forming biaryl compounds.
| Reaction Type | Conditions | Products Formed |
|---|---|---|
| Nucleophilic Substitution | DMSO, NaOH or K2CO3 | Substituted anilines |
| Suzuki-Miyaura Coupling | Palladium catalyst, Boronic acid | Biaryl compounds |
Medicinal Chemistry
Research indicates that derivatives of this compound exhibit potential biological activities. Its trifluoromethoxy group enhances lipophilicity, allowing better membrane penetration.
- Biological Activity :
- Potential antimicrobial and anticancer properties.
- Investigated as enzyme inhibitors and in protein-ligand interactions.
Material Science
The compound's unique electronic properties make it suitable for applications in the production of specialty chemicals and materials. Its stability under thermal conditions is particularly valuable for high-performance materials.
Case Study 1: Anticancer Activity
In a study published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized various aniline derivatives including this compound to evaluate their efficacy against cancer cell lines. The results showed that certain derivatives exhibited significant cytotoxicity against breast cancer cells, suggesting potential for further development as therapeutic agents.
Case Study 2: Enzyme Inhibition
Another study explored the compound's role as an enzyme inhibitor. The trifluoromethoxy group was found to enhance binding affinity to target enzymes involved in metabolic pathways, indicating its potential use in drug design targeting metabolic disorders.
Mechanism of Action
The mechanism by which 2-Bromo-6-chloro-3-(trifluoromethoxy)aniline exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and affecting cellular processes. The trifluoromethoxy group is known to enhance the compound’s lipophilicity, potentially increasing its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
2-Bromo-6-chloro-4-(trifluoromethyl)aniline (C₇H₄BrClF₃N)
2-Chloro-6-(trifluoromethyl)aniline (C₇H₅ClF₃N)
2-Bromo-4-chloro-6-fluoroaniline (C₆H₄BrClF₂N)
- Key Difference : Fluoro substituent at position 6 instead of chloro and trifluoromethoxy.
- Impact : Fluorine’s high electronegativity increases ring electron deficiency, favoring electrophilic substitution at meta positions. Applications include materials science and ligand synthesis .
Functional Group Comparisons
4-(Trifluoromethoxy)aniline (C₇H₆F₃NO)
2-Bromo-3-methylaniline (C₇H₈BrN)
- Key Difference : Methyl (-CH₃) at position 3 instead of -OCF₃.
- Impact : The electron-donating -CH₃ group increases ring electron density, making it less reactive in SNAr reactions. Utilized in corrosion inhibitors .
Biological Activity
2-Bromo-6-chloro-3-(trifluoromethoxy)aniline is a halogenated aniline derivative that has garnered attention due to its potential biological activities. This compound, characterized by the presence of a trifluoromethoxy group, is of particular interest in medicinal chemistry and pharmacology due to its unique electronic properties and ability to interact with various biological targets.
The chemical formula for this compound is . It possesses several functional groups that influence its reactivity and biological interaction, including:
- Bromine (Br) and Chlorine (Cl) : Halogens that can enhance lipophilicity and biological activity.
- Trifluoromethoxy group (-O-CF3) : Known for increasing metabolic stability and modulating pharmacokinetic properties.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit notable antimicrobial activity. For instance, studies have shown that trifluoromethyl-substituted anilines can inhibit bacterial growth effectively. While specific data on this compound is limited, it is reasonable to hypothesize similar effects based on structural analogs.
| Compound | Activity | Reference |
|---|---|---|
| 2-Bromo-6-chloro-4-(trifluoromethyl)aniline | Moderate Antibacterial | |
| Trifluoromethyl Anilines | Broad-spectrum Antimicrobial |
Cytotoxicity
The cytotoxic effects of halogenated anilines have been documented, with some compounds demonstrating selective toxicity towards cancer cell lines. The presence of the trifluoromethoxy group may enhance this effect by altering cellular uptake mechanisms or inducing apoptosis through specific pathways.
Enzyme Inhibition
Trifluoromethyl groups are often associated with enzyme inhibition properties. Inhibitors targeting specific enzymes like proteases or kinases can lead to therapeutic applications in cancer and other diseases. The structure of this compound suggests potential interactions with enzymatic sites due to its electron-withdrawing characteristics.
Case Studies
- Inhibition of Aspartic Proteases : A study highlighted that compounds with trifluoromethyl substitutions showed significant inhibition of aspartic proteases, which play crucial roles in various biological processes, including cancer progression. The selectivity and potency observed in these studies suggest a promising avenue for further exploration of this compound in similar contexts .
- Antiviral Activity : Another investigation into related compounds revealed antiviral properties against specific viral strains, indicating that modifications such as bromination and chlorination could enhance activity against viral targets .
The mechanism by which this compound exerts its biological effects likely involves:
- Interaction with Enzymatic Targets : The trifluoromethoxy group may facilitate binding to active sites of enzymes, leading to inhibition.
- Induction of Oxidative Stress : Similar compounds have been shown to induce oxidative stress in cells, contributing to cytotoxicity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-bromo-6-chloro-3-(trifluoromethoxy)aniline, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves sequential halogenation and functional group introduction. For example:
Nitration/Reduction : Nitrate a precursor (e.g., 3-(trifluoromethoxy)aniline) under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–20°C), followed by selective bromination/chlorination using reagents like NBS (N-bromosuccinimide) or Cl₂/FeCl₃ .
Direct Halogenation : Bromine or chlorine can be introduced via electrophilic aromatic substitution, leveraging the directing effects of the trifluoromethoxy (-OCF₃) group. The -OCF₃ group is strongly para-directing, so meta-substitution (relative to -NH₂) requires careful optimization .
- Key Considerations : Monitor reaction temperature to avoid over-halogenation. Use TLC or HPLC to track intermediates.
Q. How can NMR spectroscopy distinguish between positional isomers of halogenated trifluoromethoxy anilines?
- Methodological Answer :
- ¹H NMR : The -NH₂ group resonates as a broad singlet (~δ 5–6 ppm). Splitting patterns of aromatic protons (integration ratios) reveal substitution positions. For example, para-substituted halogens split signals into doublets, while meta-substitution creates complex multiplets.
- ¹⁹F NMR : The -OCF₃ group shows a distinct triplet (J ≈ 3–5 Hz) near δ -55 to -60 ppm. Adjacent substituents (e.g., Br, Cl) may cause subtle shifts .
- Cross-Validation : Compare with computational predictions (DFT) or reference spectra from structurally similar compounds (e.g., 3-Bromo-4-(trifluoromethoxy)aniline ).
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- PPE : Use nitrile gloves, safety goggles, and a lab coat. Work in a fume hood to avoid inhalation (volatile halogenated amines can release toxic fumes).
- Storage : Store at 0–6°C in airtight, light-resistant containers to prevent decomposition .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste (EPA guidelines). Refer to SDS for specific first-aid measures (e.g., eye wash for contact ).
Advanced Research Questions
Q. How does the trifluoromethoxy group influence regioselectivity in electrophilic aromatic substitution (EAS) reactions of this compound?
- Methodological Answer :
- Directing Effects : The -OCF₃ group is a strong electron-withdrawing group (EWG) with para-directing behavior. In this compound, the -NH₂ group (ortho/para-directing) competes, but steric hindrance from halogens often limits substitution to available positions.
- Case Study : Nitration of N-acetyl-3-(trifluoromethoxy)aniline primarily occurs at the 6-position (meta to -NH₂, para to -OCF₃), demonstrating the dominance of -OCF₃ in directing .
- Experimental Validation : Use deuterated analogs or isotopic labeling to track substitution patterns.
Q. What crystallographic techniques are suitable for resolving the crystal structure of this compound, and how can SHELX software enhance refinement?
- Methodological Answer :
- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å). Optimize crystal growth via slow evaporation in dichloromethane/hexane.
- Refinement with SHELX :
- SHELXD : Solve phases via dual-space methods for heavy atoms (Br, Cl).
- SHELXL : Refine anisotropic displacement parameters and validate via R-factor convergence (target < 5%). Hydrogen bonding networks (e.g., N-H···O) can be modeled using restraints .
- Example : Compare with the structure of 3-Bromo-4-(trifluoromethoxy)anisole (similar halogen/EWG arrangement ).
Q. How can computational chemistry predict the reactivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to calculate Fukui indices, identifying nucleophilic/electrophilic sites. The -NH₂ group and halogens (Br, Cl) are key reactive centers.
- Reaction Modeling : Simulate Pd-catalyzed coupling with boronic acids. The bromine atom (C-Br) is more reactive than chlorine (C-Cl) due to lower bond dissociation energy.
- Validation : Compare predicted activation energies with experimental yields. For example, 2-Bromo-5-(trifluoromethyl)phenylboronic acid undergoes Suzuki coupling at higher rates than chloro analogs .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NOEs in NOESY)?
- Methodological Answer :
- Hypothesis Testing : If NOEs suggest non-planar conformations, perform variable-temperature NMR to assess rotational barriers (e.g., hindered rotation around C-N bonds).
- Synchrotron Validation : Use high-resolution SCXRD to confirm molecular geometry. For example, torsional angles > 30° may explain anomalous NOEs .
- Comparative Analysis : Cross-reference with analogs like 4-Bromo-2-fluorobenzylamine hydrochloride, where steric effects are well-documented .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
